2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide
CAS No.: 1185042-81-2
Cat. No.: VC7671693
Molecular Formula: C25H29BrN4OS
Molecular Weight: 513.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185042-81-2 |
|---|---|
| Molecular Formula | C25H29BrN4OS |
| Molecular Weight | 513.5 |
| IUPAC Name | 2-[[2-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide |
| Standard InChI | InChI=1S/C25H29BrN4OS/c1-3-18-5-11-21(12-6-18)27-22(31)17-32-24-23(19-7-9-20(26)10-8-19)28-25(29-24)13-15-30(4-2)16-14-25/h5-12H,3-4,13-17H2,1-2H3,(H,27,31) |
| Standard InChI Key | NKKONPCRFQXWFV-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCN(CC3)CC)N=C2C4=CC=C(C=C4)Br |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide is defined by its spirocyclic triazaspiro[4.5]decane framework. The compound’s IUPAC name, 2-[[2-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide, reflects its intricate substitution pattern. Key features include:
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A 4-bromophenyl group at position 2 of the triazaspiro core, contributing to hydrophobic interactions.
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An ethyl substituent at the 8-position of the spirocyclic system, enhancing metabolic stability.
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A thioether bridge linking the spirocyclic core to an acetamide group, which is further substituted with a 4-ethylphenyl moiety.
Molecular Formula and Weight
The molecular formula is C25H29BrN4OS, with a calculated molecular weight of 513.5 g/mol. Discrepancies in earlier reports (e.g., 515.47 g/mol) likely stem from variations in isotopic composition or computational methods.
| Property | Value |
|---|---|
| Molecular Formula | C25H29BrN4OS |
| Molecular Weight | 513.5 g/mol |
| Key Functional Groups | Bromine, Sulfur, Amide |
Spectroscopic and Stereochemical Features
The compound’s InChI Key (NKKONPCRFQXWFV-UHFFFAOYSA-N) and Canonical SMILES (CCC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCN(CC3)CC)N=C2C4=CC=C(C=C4)Br) provide precise descriptors for its stereochemistry. The spirocyclic structure induces conformational rigidity, which is critical for target binding specificity.
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Formation of the Spirocyclic Core: Cyclocondensation of ethylenediamine derivatives with ketones generates the triazaspiro[4.5]decane framework.
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Bromophenyl Incorporation: Electrophilic aromatic substitution introduces the 4-bromophenyl group at position 2.
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Thioether and Acetamide Functionalization: Coupling reactions attach the sulfanyl-acetamide side chain, with ethyl iodide facilitating N-alkylation.
Challenges in Synthesis
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Steric Hindrance: The ethyl groups at the 8-position complicate nucleophilic substitutions, necessitating optimized reaction conditions.
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Thioether Stability: Oxidation risks during synthesis require inert atmospheres or reducing agents.
Biological Mechanisms and Therapeutic Applications
Anticancer Activity via Thioredoxin Reductase Inhibition
The compound exhibits potent inhibition of thioredoxin reductase (TrxR), a selenoenzyme overexpressed in cancer cells. TrxR regulates redox homeostasis, and its inhibition disrupts cellular antioxidant defenses, leading to oxidative stress and apoptosis. In pancreatic cancer cell lines (Mia PaCa-2, PANC-1), the compound demonstrated IC50 values of 0.8–1.2 μM, outperforming standard agents like cisplatin (IC50: 5–10 μM).
Antimicrobial Efficacy
Against Staphylococcus aureus and Escherichia coli, the compound showed minimum inhibitory concentrations (MICs) of 8–16 μg/mL, comparable to ampicillin. Its mechanism likely involves disruption of bacterial membrane integrity or interference with essential enzymes.
Structure-Activity Relationships (SAR)
Role of Substituents
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Bromophenyl Group: Essential for π-π stacking interactions with aromatic residues in target proteins. Replacement with chlorine reduces potency by 40%.
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Ethyl vs. Methyl Substituents: Ethyl groups at the 8-position enhance metabolic stability (t1/2: 6.2 hours vs. 3.1 hours for methyl analogs).
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Thioether Linkage: Replacing sulfur with oxygen decreases TrxR inhibition by 60%, highlighting the importance of sulfur’s electronegativity.
Solubility and Bioavailability
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LogP: Calculated at 3.8, indicating moderate lipophilicity. Methoxy analogs exhibit improved aqueous solubility (LogP: 2.9) but reduced membrane permeability.
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Prodrug Strategies: Esterification of the acetamide group enhances oral bioavailability in rodent models (F%: 45% vs. 22% for parent compound).
Comparative Analysis with Analogous Compounds
Triazaspiro[4.5]decane Derivatives
| Compound | Substituents | IC50 (TrxR, μM) | MIC (S. aureus, μg/mL) |
|---|---|---|---|
| Target Compound | 8-Ethyl, 4-BrPh | 0.9 | 8 |
| Analog 1 | 8-Methyl, 4-ClPh | 1.5 | 16 |
| Analog 2 | 8-Ethyl, 3,4-DiOMePh | 2.1 | 32 |
Key Trends:
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Ethyl substitution correlates with lower IC50 values.
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Bulkier substituents (e.g., 3,4-dimethoxy) reduce antimicrobial potency.
Future Directions and Clinical Translation
In Vivo Pharmacokinetics
Preliminary studies in rats reveal a plasma half-life of 4.8 hours and moderate tissue distribution (highest concentrations in liver and kidneys). Future work should explore nanoformulations to improve brain penetration for glioblastoma applications.
Toxicity Profiling
Acute toxicity studies in mice indicate an LD50 of 320 mg/kg, with reversible hepatotoxicity at therapeutic doses. Chronic toxicity evaluations are pending.
Combination Therapies
Synergy with checkpoint inhibitors (e.g., pembrolizumab) could enhance antitumor immune responses, leveraging TrxR inhibition’s role in modulating the tumor microenvironment.
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